2-hydroxy-4-{[(E)-(2-oxocyclohexylidene)methyl]amino}benzoic acid
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Overview
Description
2-hydroxy-4-{[(E)-(2-oxocyclohexylidene)methyl]amino}benzoic acid is an organic compound that features a benzene ring substituted with a hydroxy group, a carboxylic acid group, and an amino group linked to a cyclohexylidene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-hydroxy-4-{[(E)-(2-oxocyclohexylidene)methyl]amino}benzoic acid typically involves the condensation of 2-hydroxybenzoic acid with an appropriate cyclohexanone derivative under acidic or basic conditions. The reaction proceeds through the formation of a Schiff base intermediate, which is then hydrolyzed to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts and solvents are chosen to minimize environmental impact and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
2-hydroxy-4-{[(E)-(2-oxocyclohexylidene)methyl]amino}benzoic acid undergoes various chemical reactions, including:
Substitution: The amino group can participate in nucleophilic substitution reactions, forming various derivatives depending on the reagents used.
Common Reagents and Conditions
Oxidizing Agents: KMnO4, CrO3
Reducing Agents: NaBH4, LiAlH4
Solvents: Ethanol, methanol, dichloromethane
Catalysts: Acidic or basic catalysts depending on the reaction type
Major Products Formed
Oxidation: Formation of carbonyl derivatives
Reduction: Formation of hydroxyl derivatives
Substitution: Formation of various substituted derivatives
Scientific Research Applications
2-hydroxy-4-{[(E)-(2-oxocyclohexylidene)methyl]amino}benzoic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-hydroxy-4-{[(E)-(2-oxocyclohexylidene)methyl]amino}benzoic acid involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to altered cellular functions. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- 2-hydroxybenzoic acid (Salicylic acid)
- 4-hydroxybenzoic acid
- 2,3-dihydroxybenzoic acid
- 3,4-dihydroxybenzoic acid (Protocatechuic acid)
- 3,4,5-trihydroxybenzoic acid (Gallic acid)
Uniqueness
2-hydroxy-4-{[(E)-(2-oxocyclohexylidene)methyl]amino}benzoic acid is unique due to its combination of functional groups and the presence of a cyclohexylidene moiety. This structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C14H15NO4 |
---|---|
Molecular Weight |
261.27 g/mol |
IUPAC Name |
2-hydroxy-4-[[(E)-(2-oxocyclohexylidene)methyl]amino]benzoic acid |
InChI |
InChI=1S/C14H15NO4/c16-12-4-2-1-3-9(12)8-15-10-5-6-11(14(18)19)13(17)7-10/h5-8,15,17H,1-4H2,(H,18,19)/b9-8+ |
InChI Key |
DVPPHAOQOUZKKJ-CMDGGOBGSA-N |
Isomeric SMILES |
C1CCC(=O)/C(=C/NC2=CC(=C(C=C2)C(=O)O)O)/C1 |
Canonical SMILES |
C1CCC(=O)C(=CNC2=CC(=C(C=C2)C(=O)O)O)C1 |
Origin of Product |
United States |
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